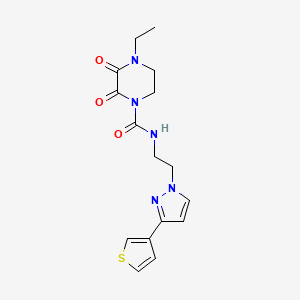![molecular formula C11H13BrF2N2O2 B2960996 Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate CAS No. 2248324-94-7](/img/structure/B2960996.png)
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a pyridine ring, and a bromo(difluoro)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including bromination and difluoromethylation to introduce the bromo(difluoro)methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities.
化学反応の分析
Types of Reactions
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the pyridine ring and another aromatic or aliphatic group .
科学的研究の応用
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine-containing molecules.
作用機序
The mechanism of action of tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromo(difluoro)methyl group can participate in electrophilic reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can influence biological pathways and chemical reactions, making the compound useful in various applications .
類似化合物との比較
Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Another compound with a tert-butyl carbamate structure, but with different functional groups.
Tert-butyl N-(benzyloxy)carbamate: Similar in structure but with a benzyloxy group instead of the bromo(difluoro)methyl group.
Uniqueness
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate is unique due to the presence of the bromo(difluoro)methyl group, which imparts distinct reactivity and properties compared to other tert-butyl carbamate derivatives. This makes it particularly valuable in applications requiring specific chemical interactions and stability .
特性
IUPAC Name |
tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDYGHDQWQUPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
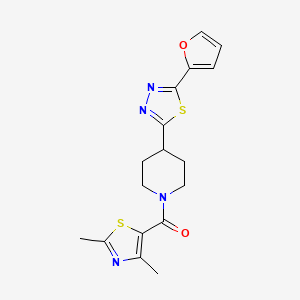
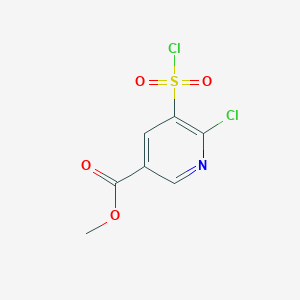
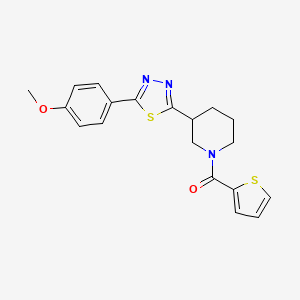
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)
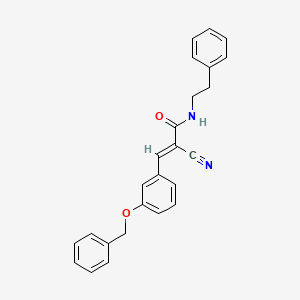
![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)
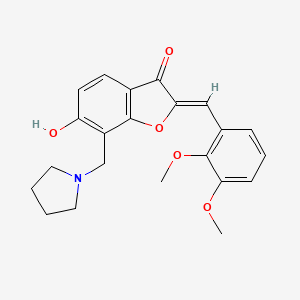
![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2960923.png)

![4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2960931.png)
![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)
![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/new.no-structure.jpg)
